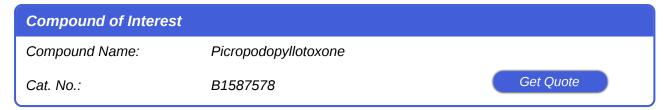


Picropodophyllotoxin: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picropodophyllotoxin (PPT), a naturally occurring lignan, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a stereoisomer of podophyllotoxin, it presents a compelling profile for investigation as a therapeutic agent, particularly in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Picropodophyllotoxin, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Structure and Identification

Picropodophyllotoxin is a complex cyclolignan with the IUPAC name (5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2] [3]benzodioxol-8-one.[1][3] Its chemical identity is further defined by the following identifiers:



Identifier	Value	
Molecular Formula	C22H22O8[1]	
SMILES	COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3 INVALID-LINKINVALID-LINKO[1]	
InChI	InChl=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1[1]	
CAS Number	477-47-4[1]	

The structural relationship between Picropodophyllotoxin and its epimer, Podophyllotoxin, is a critical aspect of its chemistry. They differ in the stereochemistry at the C-2 position, which significantly influences their biological activity.

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Figure 1: Chemical Structure of Picropodophyllotoxin

Physicochemical Properties

A thorough understanding of the physicochemical properties of Picropodophyllotoxin is essential for its development as a drug candidate. The following table summarizes key quantitative data:



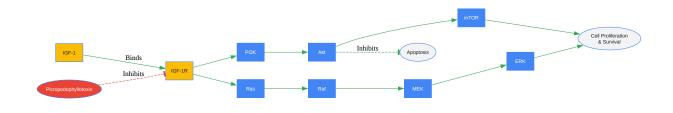
Property	Value	Reference
Molecular Weight	414.41 g/mol	[1]
Melting Point	225-227 °C	
Solubility	Soluble in DMSO (>5 mg/mL), DMF (15 mg/mL), and slightly soluble in Ethanol (0.14 mg/mL) and PBS (pH 7.2).	[4]
logP	1.6	
рКа	Not available	_

Pharmacological Properties

Picropodophyllotoxin's primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival.

IGF-1R Signaling Pathway Inhibition

Picropodophyllotoxin effectively blocks the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades crucial for cancer cell progression.



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Figure 2: Picropodophyllotoxin Inhibition of the IGF-1R Signaling Pathway



In Vitro Activity

Picropodophyllotoxin has demonstrated potent inhibitory activity against IGF-1R and antiproliferative effects across a range of cancer cell lines.

Parameter	Value	Cell Line/Target	Reference
IGF-1R			
Autophosphorylation	~1 nM	IGF-1R	[4]
IC ₅₀			
Antiproliferative IC50	0.15 μΜ	KYSE 30	[5]
		(Esophageal)	
0.26 μΜ	KYSE 450	(E)	
	(Esophageal)	[5]	
0.28 μM (48h)	HCT116 (Colorectal)		_
0.1 - 0.4 μM (viability decrease)	HCC827GR (NSCLC)	[6]	

Experimental Protocols Synthesis and Purification of Picropodophyllotoxin (General Procedure)

While Picropodophyllotoxin is a natural product, synthetic routes are available. A general approach involves the coupling of a protected lignan precursor with a trimethoxyphenyl derivative, followed by cyclization and deprotection steps.

Workflow for Synthesis and Purification:



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Figure 3: General Workflow for Picropodophyllotoxin Synthesis



Purification Protocol:

- The crude reaction mixture is concentrated under reduced pressure.
- The residue is subjected to silica gel column chromatography.
- A gradient elution system, typically with a mixture of ethyl acetate and petroleum ether, is
 used to separate the desired product.
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
- Fractions containing the pure product are combined and the solvent is evaporated to yield purified Picropodophyllotoxin.

In Vitro IGF-1R Kinase Assay

This assay measures the ability of Picropodophyllotoxin to inhibit the kinase activity of IGF-1R.

Protocol:

- Recombinant human IGF-1R is incubated with a specific substrate (e.g., a synthetic peptide)
 and ATP in a suitable buffer.
- Picropodophyllotoxin, at various concentrations, is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can
 be achieved using various methods, such as ELISA with a phospho-specific antibody or by
 measuring the depletion of ATP using a luminescent assay.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt and Erk Phosphorylation

This method is used to determine the effect of Picropodophyllotoxin on the downstream signaling of IGF-1R in whole cells.



Protocol:

- Cancer cells are cultured to a suitable confluency.
- Cells are treated with various concentrations of Picropodophyllotoxin for a specified time.
- Cells are lysed to extract total protein.
- Protein concentration is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE.
- Proteins are transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).
- After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate.
- To ensure equal loading, the membrane is stripped and re-probed with antibodies against total Akt and total Erk.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

- Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
- The cells are treated with a range of concentrations of Picropodophyllotoxin.



- After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is removed.
- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
- During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

Picropodophyllotoxin stands out as a promising natural product with well-defined inhibitory activity against IGF-1R. Its chemical and pharmacological properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. This guide provides a foundational understanding of its key characteristics and the experimental methodologies used to evaluate its activity, aiming to facilitate further investigation and development in the scientific community.

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